molecular formula C11H13ClN2 B2856153 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile hydrochloride CAS No. 162098-82-0

2-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile hydrochloride

Cat. No.: B2856153
CAS No.: 162098-82-0
M. Wt: 208.69
InChI Key: QIIDKSOFGHYBOY-UHFFFAOYSA-N
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Description

2-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile hydrochloride is a chemical compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of an amino group, a tetrahydronaphthalene ring, and a carbonitrile group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile hydrochloride typically involves the reaction of 2-amino-1,2,3,4-tetrahydronaphthalene with cyanogen bromide in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions, and the product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carbonitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1,2,3,4-tetrahydronaphthalene-1-ol hydrochloride
  • 5,6,7,8-Tetrahydro-2-naphthylamine
  • 6-Aminotetralin

Uniqueness

2-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile hydrochloride is unique due to the presence of both an amino group and a carbonitrile group on the tetrahydronaphthalene ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and research .

Properties

IUPAC Name

2-amino-3,4-dihydro-1H-naphthalene-2-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c12-8-11(13)6-5-9-3-1-2-4-10(9)7-11;/h1-4H,5-7,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIDKSOFGHYBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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